4-Hydrazinyl-2-methylbenzonitrile
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Overview
Description
4-Hydrazinyl-2-methylbenzonitrile is an organic compound with the molecular formula C8H9N3. It is a derivative of benzonitrile, where the hydrogen atoms at the fourth position are replaced by a hydrazinyl group and a methyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-2-methylbenzonitrile typically involves the reaction of 4-chloro-2-methylbenzonitrile with hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-2-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydrazinyl-2-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-2-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydrazinyl-2-methylbenzonitrile hydrochloride
- 4-Hydrazone functionalized pyrido[2,3-d]pyrimidine derivatives
- Hydrazinyl 1,2,4-triazoles derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrazinyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
1023649-51-5 |
---|---|
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
4-hydrazinyl-2-methylbenzonitrile |
InChI |
InChI=1S/C8H9N3/c1-6-4-8(11-10)3-2-7(6)5-9/h2-4,11H,10H2,1H3 |
InChI Key |
ZAWYJBPSHRWJJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NN)C#N |
Origin of Product |
United States |
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